![molecular formula C31H23NO B13627385 2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine is an organic compound with a complex structure that includes multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoyl derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or further to an alkyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially if electron-withdrawing groups are present on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzoyl derivatives.
Reduction: Hydroxyl or alkyl derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2’-benzoyl-N,N-diphenyl-[1,1’-biphenyl]-3-amine involves its interaction with
Propiedades
Fórmula molecular |
C31H23NO |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
phenyl-[2-[3-(N-phenylanilino)phenyl]phenyl]methanone |
InChI |
InChI=1S/C31H23NO/c33-31(24-13-4-1-5-14-24)30-22-11-10-21-29(30)25-15-12-20-28(23-25)32(26-16-6-2-7-17-26)27-18-8-3-9-19-27/h1-23H |
Clave InChI |
SYDJLQACOBLUQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
![methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride](/img/structure/B13627309.png)
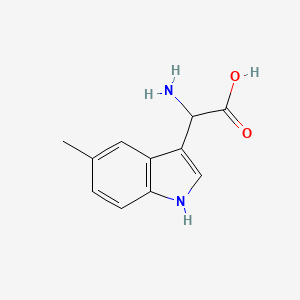

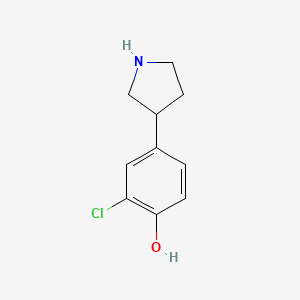
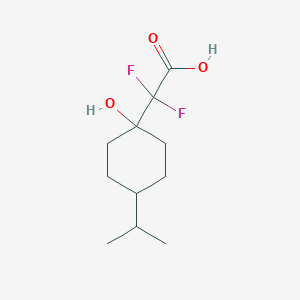
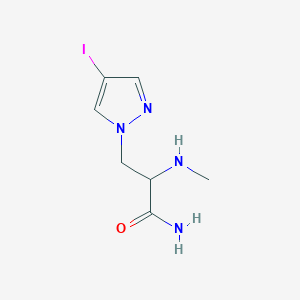
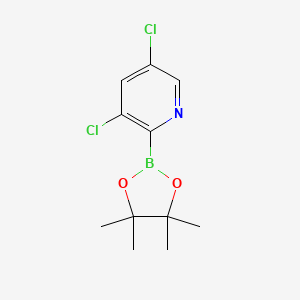
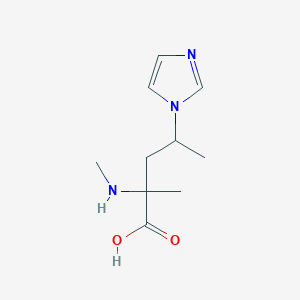
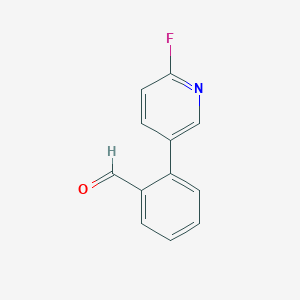
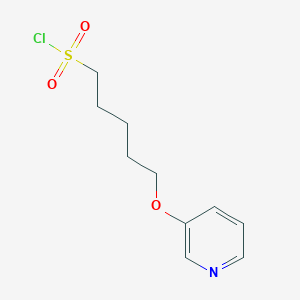
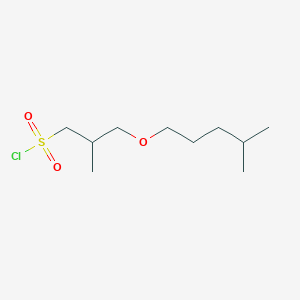

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
